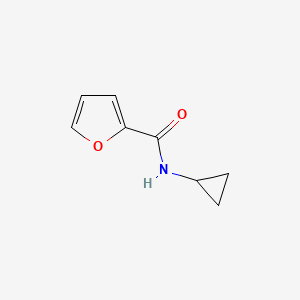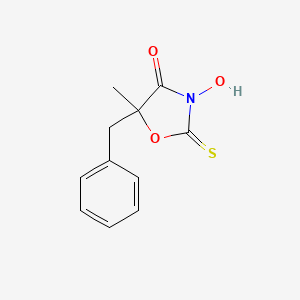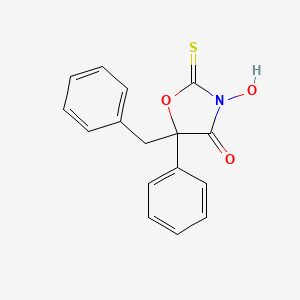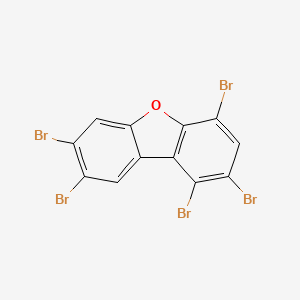
1,2,4,7,8-Pentabromo-dibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,7,8-Pentabromo-dibenzofuran: is a halogenated aromatic compound with the molecular formula C₁₂H₃Br₅O and a molecular weight of 562.672 g/mol . This compound belongs to the class of polybrominated dibenzofurans, which are known for their environmental persistence and potential toxicological effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,4,7,8-Pentabromo-dibenzofuran can be synthesized through the bromination of dibenzofuran. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the dibenzofuran ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically followed by purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4,7,8-Pentabromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the dibenzofuran ring can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with different oxidation states.
Reduction Reactions: The bromine atoms can be reduced to form less halogenated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield hydroxylated or aminated derivatives, while oxidation can produce dibenzofuran quinones .
Applications De Recherche Scientifique
1,2,4,7,8-Pentabromo-dibenzofuran has several scientific research applications, including:
Environmental Studies: Due to its persistence and potential toxicity, it is studied for its environmental impact and behavior in ecosystems.
Toxicology: Research on its toxicological effects helps understand its impact on human health and wildlife.
Chemical Synthesis: It serves as a precursor for the synthesis of other brominated aromatic compounds.
Material Science: It is used in the development of flame retardants and other materials with specific properties
Mécanisme D'action
The mechanism of action of 1,2,4,7,8-Pentabromo-dibenzofuran involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it activates the transcription of genes involved in xenobiotic metabolism, such as the CYP1A1 gene. This leads to the production of enzymes that metabolize and detoxify various xenobiotic compounds .
Comparaison Avec Des Composés Similaires
1,2,4,7,8-Pentabromo-dibenzofuran can be compared with other polybrominated dibenzofurans, such as:
1,2,3,7,8-Pentabromo-dibenzofuran: Similar in structure but with different bromination patterns, leading to variations in toxicity and environmental behavior.
2,3,4,7,8-Pentabromo-dibenzofuran: Another isomer with distinct chemical and toxicological properties.
The uniqueness of this compound lies in its specific bromination pattern, which influences its reactivity, toxicity, and environmental persistence .
Propriétés
Numéro CAS |
617708-05-1 |
|---|---|
Formule moléculaire |
C12H3Br5O |
Poids moléculaire |
562.7 g/mol |
Nom IUPAC |
1,2,4,7,8-pentabromodibenzofuran |
InChI |
InChI=1S/C12H3Br5O/c13-5-1-4-9(3-6(5)14)18-12-8(16)2-7(15)11(17)10(4)12/h1-3H |
Clé InChI |
TWHLTAANDGFABT-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1Br)Br)OC3=C2C(=C(C=C3Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[N-(2-hydroxyethyl)-N-methylglycinato]copper](/img/structure/B12893709.png)
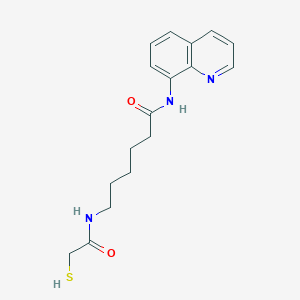

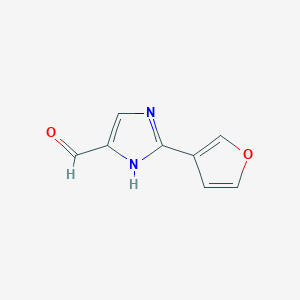

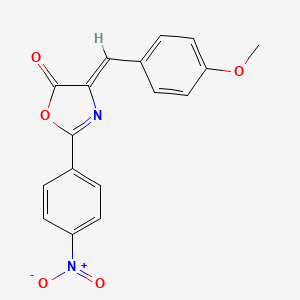

![4-{5-[(Pyrrolidin-1-yl)methyl]furan-2-yl}aniline](/img/structure/B12893743.png)
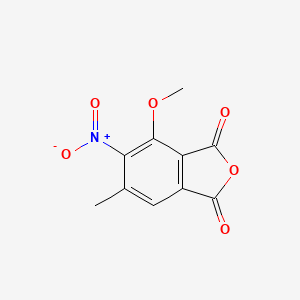
![[(5-Chloro-7-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12893748.png)
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B12893754.png)
